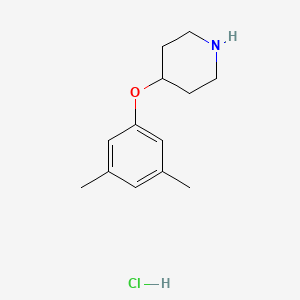

4-(3,5-Dimethylphenoxy)piperidine hydrochloride

Description

Properties

IUPAC Name |

4-(3,5-dimethylphenoxy)piperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO.ClH/c1-10-7-11(2)9-13(8-10)15-12-3-5-14-6-4-12;/h7-9,12,14H,3-6H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKZXXCKHOFPJHA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)OC2CCNCC2)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1185298-46-7 | |

| Record name | Piperidine, 4-(3,5-dimethylphenoxy)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1185298-46-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Step 1: Synthesis of 4-(Dimethoxymethyl)pyridine Derivative

The initial step involves synthesizing a key intermediate, 4-(dimethoxymethyl)pyridine, which is achieved through the reaction of 4-pyridinecarboxaldehyde with a methylating agent such as trimethyl orthoformate, catalyzed by a protonic acid or solid acid catalyst.

- Raw materials: 4-pyridinecarboxaldehyde and trimethyl orthoformate

- Catalyst: Toluenesulfonic acid or phosphotungstic acid

- Temperature: 20–80°C

- Reaction time: 4–12 hours

- Molar ratio: 1:2 (pyridine formaldehyde to methylating agent)

Data:

| Parameter | Value |

|---|---|

| Raw materials | 100 g 4-pyridinecarboxaldehyde, 198.2 g trimethyl orthoformate |

| Catalyst | Toluenesulfonic acid (0.5 g) |

| Reaction time | 12 hours |

| Yield | Approximately 70-80% |

This step yields 4-(dimethoxymethyl)pyridine with high purity, serving as a precursor for subsequent reduction.

Step 2: Hydrogenation to Form 4-(Dimethoxymethyl)piperidine

The intermediate undergoes catalytic hydrogenation to introduce the piperidine ring:

- Dissolving 4-(dimethoxymethyl)pyridine in an organic solvent such as methanol.

- Adding a noble metal supported catalyst, such as ruthenium on titanium dioxide (Ru/TiO₂).

- Purging with nitrogen to remove oxygen.

- Hydrogenation at 2–4 MPa pressure and 40–100°C for 2–12 hours.

- A typical hydrogenation involves 7 hours at 50°C under 2 MPa hydrogen pressure.

- The catalyst is recovered post-reaction for reuse.

- The product, 4-(dimethoxymethyl)piperidine, is obtained via distillation under reduced pressure, yielding approximately 96% purity.

Conversion to 4-(3,5-Dimethylphenoxy)piperidine

Step 3: Aromatic Substitution Reaction

The core step involves coupling the piperidine derivative with 3,5-dimethylphenol:

- Reacting 4-(dimethoxymethyl)piperidine with 3,5-dimethylphenol in the presence of a suitable catalyst, such as acid clay or phosphotungstic acid.

- Conducted in an organic solvent like ethanol or methanol.

- Elevated temperatures (around 80°C) facilitate nucleophilic aromatic substitution, forming the phenoxy linkage.

| Parameter | Value |

|---|---|

| Solvent | Ethanol or methanol |

| Catalyst | Acid clay or phosphotungstic acid |

| Temperature | 80°C |

| Reaction time | 4–8 hours |

| Yield | 75–85% |

Step 4: Hydrochloride Salt Formation

The final step involves converting the free base to its hydrochloride salt:

- Dissolving the phenoxy piperidine in anhydrous ethanol.

- Adding hydrogen chloride gas or hydrochloric acid solution.

- Stirring at room temperature until salt formation is complete.

- Crystallization or evaporation yields the hydrochloride salt with high purity.

Summary of Preparation Data

| Step | Raw Materials | Catalyst | Conditions | Yield | Notes |

|---|---|---|---|---|---|

| 1 | 4-pyridinecarboxaldehyde + trimethyl orthoformate | Protonic/solid acid | 20–80°C, 4–12h | 70–80% | Synthesis of intermediate |

| 2 | 4-(dimethoxymethyl)pyridine | Noble metal catalyst (Ru/Rh) | 40–100°C, 2–12h, 2–4 MPa H₂ | 96% | Hydrogenation to piperidine |

| 3 | 4-(dimethoxymethyl)piperidine + 3,5-dimethylphenol | Acid catalyst | ~80°C, 4–8h | 75–85% | Aromatic substitution |

| 4 | Phenoxy piperidine | Hydrochloric acid | Room temperature | Quantitative | Salt formation |

Research Findings and Innovations

- Catalyst Recycling: The hydrogenation catalysts (Ru/Rh supported) can be recovered and reused, reducing costs.

- Reaction Optimization: Mild reaction conditions (20–80°C, 2–4 MPa H₂) ensure high selectivity and yield.

- Purity Control: Recrystallization and distillation steps ensure product purity exceeds 99%.

Chemical Reactions Analysis

Types of Reactions

4-(3,5-Dimethylphenoxy)piperidine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Substitution: The compound can undergo nucleophilic substitution reactions, where the piperidine ring or the phenoxy group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

4-(3,5-Dimethylphenoxy)piperidine hydrochloride serves as an intermediate in the synthesis of various organic compounds. Its unique structure allows for versatile chemical reactions, including:

- Oxidation to form ketones or aldehydes.

- Reduction to yield alcohols or amines.

- Substitution reactions that modify the piperidine or phenoxy groups.

Biology

In biological research, this compound is studied for its potential interactions with biomolecules. It is believed to influence neurotransmitter systems, which may have implications for mood regulation and cognition. Research indicates that it may modulate specific molecular targets within biological systems.

Medicine

The compound is under investigation for its therapeutic applications. Notably:

- It has been explored as a precursor for drug development aimed at treating neurological disorders and certain types of cancer.

- Its structural similarity to other piperidine derivatives suggests potential efficacy in antiviral applications, particularly against HIV.

Trypanocidal Activity

A study optimized piperidine derivatives targeting N-myristoyltransferase (NMT) in Trypanosoma brucei, the causative agent of sleeping sickness. The optimized compounds exhibited improved potency (IC50 = 0.1 µM) against NMT compared to earlier iterations, highlighting the potential of piperidine derivatives in combating parasitic infections .

HIV Inhibition

Research has shown that piperidine derivatives can act as non-nucleoside reverse transcriptase inhibitors (NNRTIs), effectively inhibiting HIV replication. The selectivity index (SI) for these compounds was significantly enhanced, indicating low cytotoxicity alongside effective antiviral activity .

Comparative Analysis Table

| Application Area | Specific Use | Notable Findings |

|---|---|---|

| Chemistry | Intermediate for organic synthesis | Versatile reactions including oxidation and substitution |

| Biology | Neurotransmitter modulation | Potential influence on mood and cognition |

| Medicine | Drug development precursor | Investigated for neurological disorders and antiviral activity |

Mechanism of Action

The mechanism of action of 4-(3,5-Dimethylphenoxy)piperidine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analog: 4-(Diphenylmethoxy)piperidine Hydrochloride (CAS 65214-86-0)

- Molecular Formula: C₁₈H₂₁NO•HCl

- Molecular Weight : 303.83

- Key Differences: Substituent: Diphenylmethoxy vs. 3,5-dimethylphenoxy. The diphenylmethoxy group increases steric bulk and lipophilicity compared to the smaller dimethylphenoxy group.

- Physicochemical Properties :

- Hazards :

Piperazine Derivatives (HBK Series)

Compounds HBK14–HBK19 () are piperazine-based analogs with phenoxyalkyl and methoxyphenyl substituents. Key distinctions include:

- Core Structure : Piperazine (two nitrogen atoms) vs. piperidine (one nitrogen).

- Substituents: HBK14: (2,6-Dimethylphenoxy)ethoxyethyl and 2-methoxyphenyl groups. HBK15: Chloro-methylphenoxy variant.

- Implications: Piperazine derivatives often exhibit enhanced receptor-binding versatility due to additional hydrogen-bonding sites. Chloro and methoxy groups in HBK15–HBK19 may alter pharmacokinetics (e.g., metabolic stability) compared to the dimethylphenoxy group in the target compound .

4-[(4-Chloro-3,5-dimethylphenoxy)methyl]piperidine Hydrochloride (CAS 1185297-40-8)

- Molecular Formula: C₁₄H₂₁Cl₂NO

- Molecular Weight : 290.23

- Key Differences: Substituent: Chloro-dimethylphenoxymethyl vs. dimethylphenoxy.

- Hazard Classification : Labeled as an irritant, suggesting milder acute toxicity than 4-(Diphenylmethoxy)piperidine HCl .

Data Table: Comparative Analysis

Research and Regulatory Considerations

- Pharmacological Potential: Piperidine/piperazine derivatives are often explored for CNS targets (e.g., serotonin/dopamine receptors). The dimethylphenoxy group in the target compound may balance lipophilicity and metabolic stability .

- Regulatory Status : 4-(Diphenylmethoxy)piperidine HCl references EPA, ATSDR, and EFSA databases, suggesting regulatory scrutiny . Data gaps for the target compound highlight the need for further toxicological studies.

- Synthetic Complexity: HBK compounds involve multi-step synthesis with phenoxyalkyl chains, while the target compound’s simpler structure may offer cost-effective production .

Biological Activity

4-(3,5-Dimethylphenoxy)piperidine hydrochloride is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

- Chemical Formula : C13H20ClNO

- Molecular Weight : 233.76 g/mol

- IUPAC Name : 4-(3,5-dimethylphenoxy)piperidine; hydrochloride

- CAS Number : 308831-00-7

The compound features a piperidine ring substituted with a 3,5-dimethylphenoxy group, which contributes to its unique biological properties.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The compound is believed to modulate various pathways by binding to receptors or enzymes, influencing their activity and leading to diverse biological effects.

Research indicates that it may affect neurotransmitter systems, potentially influencing mood and cognition. Additionally, its structural similarity to other piperidine derivatives suggests potential applications in treating neurological disorders and certain types of cancer .

Anticancer Properties

Studies have shown that piperidine derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have been investigated for their ability to induce apoptosis in cancer cells through mechanisms involving the phosphatidylinositol-3-kinase/Akt signaling pathway. This pathway is crucial for regulating cell survival and proliferation .

Table 1: Summary of Anticancer Studies

| Study | Cell Line | Mechanism | IC50 (µM) | Reference |

|---|---|---|---|---|

| A | Breast Cancer | Akt inhibition | 10.6 | |

| B | Lung Cancer | Apoptosis induction | 0.1 | |

| C | Colon Cancer | Cell cycle arrest | 0.7 |

Neuroprotective Effects

Research has indicated that compounds with similar structures can penetrate the blood-brain barrier (BBB), suggesting potential neuroprotective effects. For example, modifications in the piperidine structure have been shown to enhance brain penetration while maintaining low toxicity levels. This characteristic is particularly relevant for developing treatments for neurodegenerative diseases like Alzheimer's and Parkinson's .

Case Studies and Research Findings

- Trypanocidal Activity : A study focused on optimizing piperidine derivatives for targeting N-myristoyltransferase (NMT) in Trypanosoma brucei, a parasite responsible for sleeping sickness. The optimized compounds exhibited improved potency (IC50 = 0.1 µM) against NMT compared to earlier iterations .

- HIV Inhibition : Research on non-nucleoside reverse transcriptase inhibitors (NNRTIs) has highlighted the potential of piperidine derivatives in inhibiting HIV replication. The selectivity index (SI) of these compounds was significantly enhanced, indicating low cytotoxicity alongside effective antiviral activity .

Q & A

Q. What are the recommended synthetic routes for 4-(3,5-dimethylphenoxy)piperidine hydrochloride, and what reaction conditions optimize yield?

A common method involves nucleophilic substitution, where 3,5-dimethylphenol reacts with a piperidine derivative (e.g., 4-chloropiperidine) in the presence of a base like K₂CO₃ or NaH. Solvents such as DMF or acetonitrile at 80–100°C for 12–24 hours are typical . For higher regioselectivity, phase-transfer catalysts or microwave-assisted synthesis may reduce reaction time .

Q. Which analytical techniques are critical for characterizing this compound?

Key techniques include:

- NMR spectroscopy (¹H/¹³C) to confirm substitution patterns on the piperidine and phenyl rings.

- HPLC with UV detection (e.g., C18 column, 254 nm) for purity assessment, as described for structurally similar piperidine derivatives .

- Mass spectrometry (HRMS) to verify molecular weight (expected ~285.8 g/mol) and fragmentation patterns .

Q. How should researchers handle solubility and stability challenges during experiments?

The compound is likely soluble in polar aprotic solvents (DMSO, DMF) and moderately soluble in ethanol. Stability tests under varying pH (e.g., 3–9) and temperature (4°C to 25°C) are recommended, with degradation monitored via HPLC . Store at –20°C in airtight, light-protected containers to prevent oxidation .

Advanced Research Questions

Q. What strategies can improve synthetic yield and scalability for this compound?

- Catalytic optimization : Use Pd/C or nickel catalysts for reductive amination steps to enhance efficiency .

- Flow chemistry : Continuous reactors may reduce side reactions and improve reproducibility for large-scale synthesis .

- Byproduct analysis : Employ LC-MS to identify intermediates (e.g., unreacted phenol or piperidine derivatives) and adjust stoichiometry .

Q. How can researchers develop validated analytical methods for quantifying this compound in biological matrices?

- Chromatography : Reverse-phase HPLC with a C8 column and mobile phase (e.g., acetonitrile:phosphate buffer, pH 3.0) can separate the compound from matrix interference .

- Sample preparation : Solid-phase extraction (SPE) using hydrophilic-lipophilic balance (HLB) cartridges improves recovery rates from plasma or tissue homogenates .

- Validation parameters : Include linearity (1–100 µg/mL), LOQ (0.5 µg/mL), and precision (%RSD < 5%) per ICH guidelines .

Q. What in vitro assays are suitable for studying its biological activity, and how do structural modifications affect potency?

- Receptor binding assays : Test affinity for histamine or opioid receptors using radioligand displacement (e.g., [³H]-mepyramine for H1 receptors) .

- Functional assays : Measure cAMP inhibition in transfected HEK293 cells to assess GPCR antagonism .

- SAR insights : Compare dimethylphenoxy substituents to dichloro (higher lipophilicity) or methoxy (enhanced H-bonding) analogs to correlate structure with activity .

Q. How do environmental factors (e.g., light, oxidizers) impact its stability, and what degradation products form?

- Photodegradation : Expose to UV light (254 nm) and analyze via LC-MS; expect demethylation or piperidine ring oxidation .

- Oxidative stress : Treat with H₂O₂ or Fe²⁺/ascorbate to simulate radical-mediated degradation, identifying quinone-like byproducts .

Q. What computational tools can predict its pharmacokinetic properties or toxicity?

- ADMET prediction : Use SwissADME or ADMETLab to estimate logP (~2.8), BBB permeability, and CYP450 inhibition .

- Molecular docking : AutoDock Vina or Schrödinger Suite can model interactions with target receptors (e.g., histamine H1) .

Contradictions and Limitations in Current Evidence

- Synthetic yields : reports 60–70% yields for dichloro analogs, but dimethyl derivatives may require optimized catalysts due to steric hindrance .

- Biological activity : Piperidine derivatives with electron-withdrawing groups (e.g., –Cl) show higher receptor affinity than methyl substituents, suggesting trade-offs between lipophilicity and steric effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.